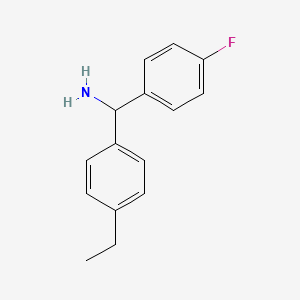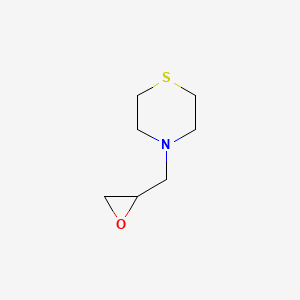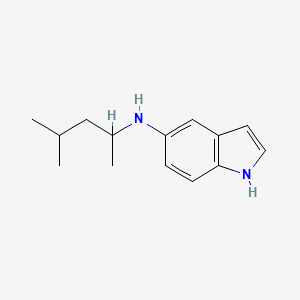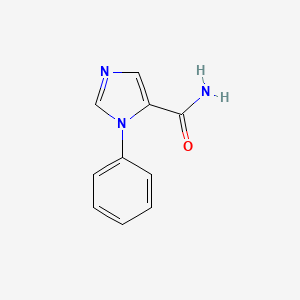![molecular formula C12H15NO5S B1420337 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid CAS No. 1098366-71-2](/img/structure/B1420337.png)
4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid
Übersicht
Beschreibung
“4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid” is a chemical compound with the CAS Number: 1098366-71-2 . It has a molecular weight of 285.32 . The IUPAC name for this compound is 4-[(4-morpholinylsulfonyl)methyl]benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO5S/c14-12(15)11-3-1-10(2-4-11)9-19(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 285.32 .Wissenschaftliche Forschungsanwendungen
Prodrug Development for Enhanced Drug Solubility and Bioavailability
A series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), designed to improve solubility and bioavailability, demonstrated the potential of using 4-[(morpholin-4-ylsulfonyl)methyl]benzoic acid derivatives in prodrug formulations. These compounds, featuring nitric oxide (NO)-releasing groups, showed stability in acid solution and at physiological pH, undergoing metabolism in human serum to release ASA and related benzoic acids. Their capacity to inhibit platelet aggregation and exhibit vasodilatory actions, along with reduced gastrotoxicity compared to ASA, underscores the utility of these derivatives in developing novel therapeutic agents (Rolando et al., 2013).
Corrosion Inhibition
Derivatives of this compound have been investigated for their application as corrosion inhibitors. These compounds have shown effective corrosion inhibition properties for mild steel in HCl solution, demonstrating a mix of physical and chemical adsorption mechanisms to protect metal surfaces. This suggests a promising avenue for industrial applications where corrosion resistance is crucial (Rbaa et al., 2020).
Anticancer Activity
Research into 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives highlighted significant anti-proliferative effects against various cancer cell lines. These findings point to the role of morpholine derivatives in cancer therapy, offering a basis for further investigation into their mechanism of action and potential development into anticancer drugs (Al‐Ghorbani et al., 2017).
Antimicrobial Activity
A study on 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides revealed good antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features of these compounds, particularly the morpholin-4-ylsulfonyl moiety, contribute to their effectiveness, underscoring the potential for developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2015).
Drug Metabolism and Pharmacokinetics
The metabolic fate of synthetic cannabinoid receptor agonists featuring the morpholin-4-ylsulfonyl group was elucidated through in vitro studies, highlighting the role of carboxylesterase-mediated hydrolysis in their biotransformation. Such insights are vital for understanding the pharmacokinetics of these compounds and assessing their therapeutic potential and safety profiles (Richter et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylsulfonylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)11-3-1-10(2-4-11)9-19(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPPIDUQUUAHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)

![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)
![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B1420266.png)


![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)

![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)


